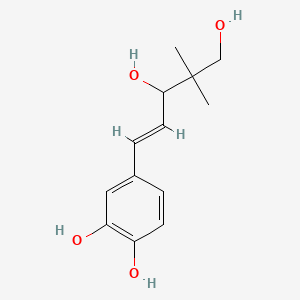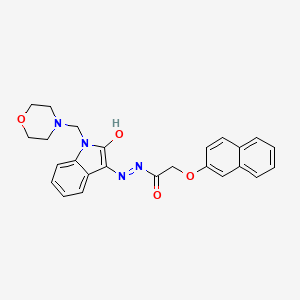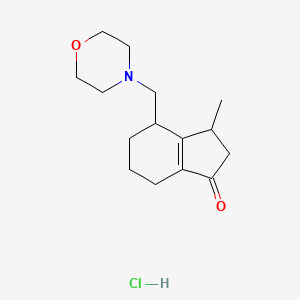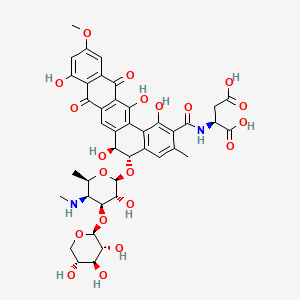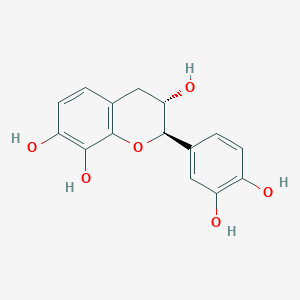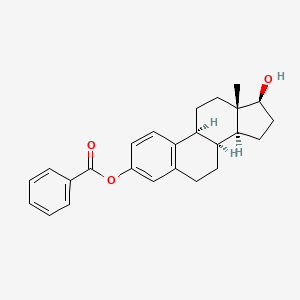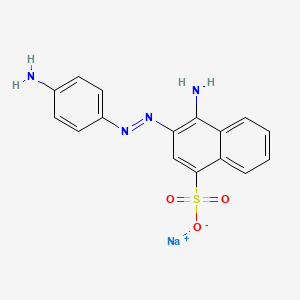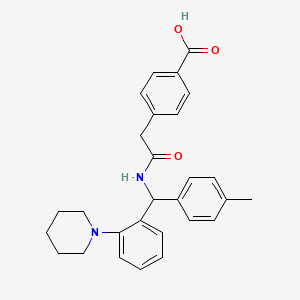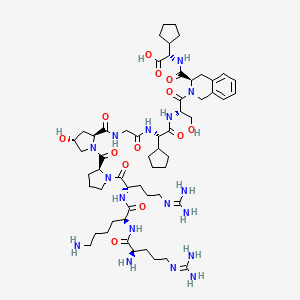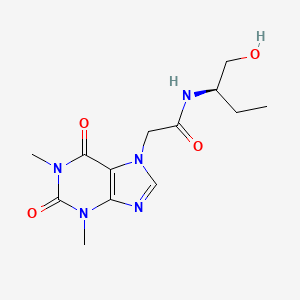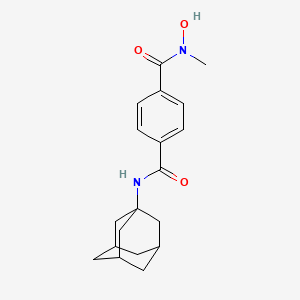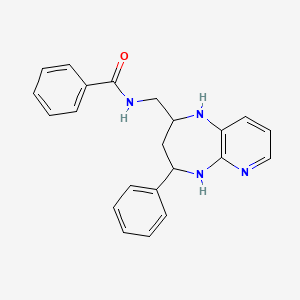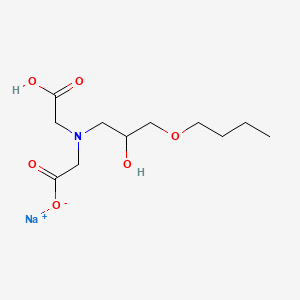
Glycine, N-(3-butoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(3-butoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt is a synthetic organic compound It is a derivative of glycine, an amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(3-butoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt typically involves the reaction of glycine with appropriate reagents to introduce the butoxy, hydroxypropyl, and carboxymethyl groups. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems and quality control measures ensures the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxymethyl group can be reduced to form alcohol derivatives.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Glycine, N-(3-butoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular functions and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Glycine, N-(2-hydroxyethyl)-N-(carboxymethyl)-, monosodium salt: Another derivative of glycine with similar functional groups.
Glycine, N-(3-methoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt: A compound with a methoxy group instead of a butoxy group.
Uniqueness
Glycine, N-(3-butoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt is unique due to the presence of the butoxy group, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
32046-75-6 |
|---|---|
Molecular Formula |
C11H20NNaO6 |
Molecular Weight |
285.27 g/mol |
IUPAC Name |
sodium;2-[(3-butoxy-2-hydroxypropyl)-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C11H21NO6.Na/c1-2-3-4-18-8-9(13)5-12(6-10(14)15)7-11(16)17;/h9,13H,2-8H2,1H3,(H,14,15)(H,16,17);/q;+1/p-1 |
InChI Key |
NSPHGFIOPFZHON-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOCC(CN(CC(=O)O)CC(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


